(2-Ethylpyrrolidin-3-yl)methanol

Description

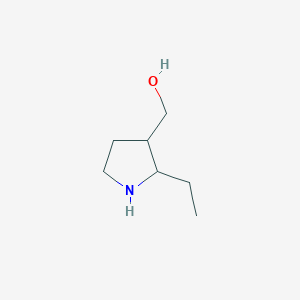

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-6(5-9)3-4-8-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKUFNGOWFAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylpyrrolidin 3 Yl Methanol and Its Derivatives

Chiral Pool Synthesis Strategies for Pyrrolidine (B122466) Scaffolds

Chiral pool synthesis leverages readily available, enantiomerically pure compounds from nature as starting materials. wikipedia.org This approach efficiently transfers the inherent chirality of the starting material to the target molecule, avoiding the need for chiral resolutions or complex asymmetric induction steps. wikipedia.org

Exploiting Natural Precursors for Enantiopure Pyrrolidine Rings

Amino acids and sugars are the most common contributors to the chiral pool for pyrrolidine synthesis. wikipedia.org L-pyroglutamic acid, a derivative of L-glutamic acid, is a particularly powerful and frequently used precursor for accessing a wide variety of enantiopure 2-substituted and 2,5-disubstituted pyrrolidines. acs.org For instance, the first stereoselective synthesis of enantiopure 2,5-disubstituted pyrrolidines was developed from L-pyroglutamic acid. acs.org Similarly, (R)- and (S)-aspartic acid have been employed as starting materials for the synthesis of 3-pyrrolidinylisoxazoles, demonstrating the versatility of amino acids in generating stereochemically defined pyrrolidine rings. nih.gov

The general strategy involves a series of functional group manipulations to convert the chiral precursor into a suitable intermediate for cyclization or further modification. For example, pyroglutamic acid can be transformed into a hemiaminal, which then undergoes diastereoselective addition of nucleophiles to install substituents, ultimately leading to the desired pyrrolidine scaffold after reduction and further transformations. acs.org

Table 1: Common Chiral Pool Precursors for Pyrrolidine Synthesis

| Natural Precursor | Key Features | Example Application |

|---|---|---|

| L-Pyroglutamic Acid | Readily available, provides access to C2-substituted pyrrolidines. | Synthesis of Katsuki's pyrrolidine and other 2,5-disubstituted analogs. acs.org |

| L-Proline | A complete pyrrolidine ring, useful for derivatization. | Synthesis of bifunctional prolinamide-based organocatalysts. nih.gov |

| Aspartic Acid | Provides a carbon backbone for 3-substituted pyrrolidines. | Synthesis of enantiopure 3-pyrrolidinylisoxazoles. nih.gov |

| Sugars | Offer multiple stereocenters and functional groups. | Synthesis of chiral pyrrolidines from 2,3-O-iso-propylidene-D-erythronolactol. mdpi.com |

Diastereoselective Approaches to Substituted Pyrrolidines

Once a chiral center is established from a natural precursor, subsequent reactions must proceed with high diastereoselectivity to control the relative stereochemistry of new chiral centers. Radical cyclization is one such powerful technique. For example, the cyclization of an O-stannyl ketyl, generated from an aldehyde precursor, can produce 3-hydroxypyrrolidine derivatives with high diastereoselectivity relative to existing stereocenters. rsc.org This approach has been successfully applied to the synthesis of natural products like (+)-bulgecinine, a tetrasubstituted pyrrolidine. rsc.orgthieme-connect.de

Another prominent diastereoselective method is the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca While these reactions can sometimes yield mixtures of endo and exo products, the diastereoselectivity can be biased by existing stereocenters on the dipole or dipolarophile, or through the use of chiral auxiliaries. scholaris.caacs.org These cycloaddition reactions are a highly effective means of constructing the pyrrolidine ring in a single step with control over multiple stereocenters.

Asymmetric Synthesis of (2-Ethylpyrrolidin-3-yl)methanol Scaffolds

Asymmetric synthesis provides an alternative to the chiral pool, creating stereocenters from achiral or racemic starting materials through the use of chiral catalysts or reagents. wikipedia.org This approach offers greater flexibility in designing synthetic routes to novel pyrrolidine structures.

Enantioselective Catalytic Reactions in Pyrrolidine Synthesis

Modern catalysis offers a diverse toolkit for the enantioselective synthesis of pyrrolidines. One strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, where a chiral catalyst, often a metal complex, controls the facial selectivity of the reaction. acs.orgnih.gov For instance, the use of Ag₂CO₃ as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides yields densely substituted proline derivatives with high diastereoselectivity. acs.org

Catalytic asymmetric C-H functionalization has emerged as a powerful method for the direct installation of substituents onto a pre-formed pyrrolidine ring. acs.orgnih.gov Rhodium(II) catalysts, for example, can mediate the enantioselective insertion of carbenes into the C-H bonds of N-Boc pyrrolidine to create 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Another important catalytic method is the intramolecular aza-Michael reaction. In a "clip-cycle" strategy, a chiral phosphoric acid can catalyze the enantioselective cyclization of an amine onto an activated alkene, forming 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Table 2: Selected Enantioselective Catalytic Methods for Pyrrolidine Synthesis

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Ag₂CO₃ / Chiral Ligand | Azomethine ylides, N-tert-butanesulfinylazadienes | High diastereoselectivity for substituted prolines. acs.org |

| C-H Insertion | Rhodium(II) complexes | N-Boc pyrrolidine, donor-acceptor diazo precursors | Direct, highly controlled difunctionalization of the pyrrolidine ring. acs.org |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | Forms 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk |

Diastereoselective Allylation and Cyclization Sequences

A robust and flexible strategy for constructing 2,3-disubstituted pyrrolidines involves a two-step sequence: a diastereoselective allylation followed by a ring-closing reaction. This approach often begins with a chiral imine, for example, one derived from (R)-phenylglycinol. Diastereoselective allylation of this imine establishes the stereochemistry at the future C-2 position of the pyrrolidine ring. researchgate.net The resulting N-allyl amine is then subjected to a cyclization procedure. A tandem hydrozirconation-cyclization sequence, mediated by zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and n-BuLi, is particularly effective for constructing the pyrrolidine ring. researchgate.netacs.orgnih.gov This method allows for the synthesis of a variety of enantiomerically pure 2,3-disubstituted pyrrolidines. researchgate.net

Functionalization and Derivatization Reactions of this compound

Once the core this compound scaffold is synthesized, its two primary functional groups—the secondary amine and the primary alcohol—are available for a wide range of derivatization reactions to explore structure-activity relationships or to build more complex molecules.

The secondary amine can undergo standard transformations such as:

N-Alkylation or N-Arylation: To introduce various substituents on the nitrogen atom.

N-Acylation: To form amides, carbamates (e.g., Boc protection), or ureas.

Reductive Amination: To introduce more complex alkyl groups.

The primary hydroxyl group of the methanol (B129727) moiety can be functionalized through:

O-Alkylation or O-Acylation: To form ethers or esters, respectively.

Oxidation: To convert the alcohol to the corresponding aldehyde or carboxylic acid, providing a handle for further C-C bond-forming reactions.

Conversion to a Leaving Group: The alcohol can be converted into a tosylate, mesylate, or halide. google.com This activates the position for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as azides, nitriles, or thiols, or for the construction of larger molecular frameworks. For example, a synthetic route to a related pyrrolidine derivative involved converting a hydroxyl group to a mesylate, which was then displaced by a malonate anion. google.com

These derivatization strategies are crucial for developing libraries of compounds based on the this compound scaffold for applications in medicinal chemistry and materials science.

Modifications at the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring of this compound is a versatile site for a variety of chemical transformations, most notably N-alkylation and N-acylation. These reactions introduce new substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: This common modification involves the reaction of the pyrrolidine nitrogen with an alkyl halide or a similar electrophile. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The choice of solvent and base is critical to ensure efficient reaction and to minimize potential side reactions. For instance, the use of a non-protic solvent and a mild base can facilitate the desired mono-alkylation.

N-Acylation: The introduction of an acyl group to the pyrrolidine nitrogen is another prevalent modification. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride. These reactions are generally high-yielding and provide stable amide derivatives. The resulting N-acylpyrrolidines often exhibit altered biological activities and physicochemical properties compared to the parent amine.

| Reagent Class | Example Reagent | Functional Group Introduced |

| Alkyl Halide | Ethyl iodide | N-Ethyl |

| Acyl Chloride | Acetyl chloride | N-Acetyl |

| Acid Anhydride | Acetic anhydride | N-Acetyl |

Reactions Involving the Methanol Hydroxyl Group

The primary hydroxyl group of the methanol substituent offers another avenue for derivatization. Common reactions at this position include esterification and etherification, which can significantly impact the polarity and hydrogen-bonding capacity of the molecule.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid or its activated derivatives, such as an acyl chloride or acid anhydride. Acid catalysis is often employed when using a carboxylic acid to promote the reaction. These ester derivatives can serve as prodrugs or exhibit unique biological profiles.

Etherification: Formation of an ether linkage is another important modification. This can be accomplished through reactions such as the Williamson ether synthesis, where the deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. This modification replaces the polar hydroxyl group with a less polar ether moiety, which can influence the molecule's ability to cross biological membranes.

| Reaction Type | Reagent | Functional Group Formed |

| Esterification | Acetic acid | Acetate ester |

| Etherification | Methyl iodide | Methyl ether |

Strategies for Further Substitution on the Pyrrolidine Ring

Beyond modifications at the nitrogen and the hydroxyl group, the pyrrolidine ring itself can be a target for further substitution. These strategies often involve more complex synthetic routes and may require the use of protecting groups to ensure regioselectivity. Methodologies for introducing additional substituents onto the carbon framework of the pyrrolidine ring are crucial for creating analogues with altered spatial arrangements and functionalities.

Spectroscopic and Structural Characterization of 2 Ethylpyrrolidin 3 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the molecular framework. longdom.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of (2-Ethylpyrrolidin-3-yl)methanol. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For this compound, specific resonances would be expected for the ethyl group protons (a triplet and a quartet), the pyrrolidine (B122466) ring protons, the hydroxymethyl protons, and the amine proton. The exact chemical shifts can be influenced by the solvent used. organicchemistrydata.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., aliphatic, alcohol, etc.). The chemical shifts in ¹³C NMR are sensitive to the local electronic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | 0.8 - 1.2 (triplet) | 10 - 15 |

| Ethyl-CH₂ | 1.2 - 1.8 (quartet) | 20 - 30 |

| Pyrrolidine-CH (C2) | 2.5 - 3.5 | 55 - 65 |

| Pyrrolidine-CH (C3) | 1.8 - 2.5 | 40 - 50 |

| Pyrrolidine-CH₂ (C4) | 1.5 - 2.2 | 25 - 35 |

| Pyrrolidine-CH₂ (C5) | 2.8 - 3.8 | 45 - 55 |

| CH₂OH | 3.4 - 4.0 | 60 - 70 |

| NH | 1.0 - 3.0 (broad) | - |

| OH | 1.5 - 4.0 (broad) | - |

Note: These are general predicted ranges and actual values can vary based on solvent, concentration, and temperature.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules like this compound. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. longdom.org For instance, COSY would show correlations between the protons of the ethyl group and the proton at C2 of the pyrrolidine ring, as well as correlations between the protons on the pyrrolidine ring itself.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. numberanalytics.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is crucial for determining the relative stereochemistry of the substituents on the pyrrolidine ring.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.commdpi.com For this compound, characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, as well as C-H, C-N, and C-O stretching and bending vibrations. epa.gov

Table 2: Characteristic IR/FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (moderate) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1020 - 1250 |

| C-O | Stretching | 1000 - 1260 |

The FTIR spectrum provides a molecular fingerprint that can be used for identification and to assess the purity of the compound. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol . The high-resolution mass spectrum would provide a very precise mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as the ethyl group, the hydroxymethyl group, or parts of the pyrrolidine ring. Common fragmentation pathways for amines and alcohols would be observed.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which has two chiral centers (at C2 and C3 of the pyrrolidine ring), X-ray crystallography of a suitable single crystal could unambiguously establish the relative and absolute stereochemistry of the ethyl and hydroxymethyl groups. The resulting crystal structure provides a detailed map of the atomic positions and the intermolecular interactions, such as hydrogen bonding, in the solid state. The Flack parameter is a value used in crystallography to determine the absolute structure of a chiral molecule. caltech.edu

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and predict electronic properties. nih.govarabjchem.org These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

Furthermore, DFT is employed to calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A larger energy gap generally suggests higher stability. nih.gov For pyrrolidine (B122466) derivatives, these calculations help in understanding their reactivity and potential as corrosion inhibitors or in other applications. arabjchem.org

Table 1: Representative DFT-Calculated Parameters for Pyrrolidine Derivatives

| Parameter | Description | Typical Application |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table is for illustrative purposes and the actual values would be specific to the exact computational method and basis set used for (2-Ethylpyrrolidin-3-yl)methanol.

Conformational Analysis and Energy Landscapes of this compound

The pyrrolidine ring and the flexible ethyl and methanol (B129727) side chains of this compound allow for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying low-energy conformers. Techniques like rotating specific bonds and calculating the resulting energy changes help to map out the conformational landscape. For similar flexible molecules, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.

Molecular Dynamics Simulations for Conformational Sampling

To gain a more dynamic understanding of the conformational flexibility of this compound, molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational ensemble in different environments, such as in solution. nih.govnih.gov

These simulations can reveal how the molecule explores different conformations and the timescales of these transitions. nih.gov By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and understand how factors like solvent and temperature influence the conformational equilibrium. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation. nih.gov By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

The accuracy of these predictions has significantly improved with the development of advanced computational methods and machine learning algorithms. nih.govnih.gov For complex molecules, theoretical prediction of NMR shifts can aid in the assignment of ambiguous signals in experimental spectra. pitt.edu

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H on C2 | Value | Value |

| H on C3 | Value | Value |

| CH₂ (ethyl) | Value | Value |

| CH₃ (ethyl) | Value | Value |

| CH₂ (methanol) | Value | Value |

| OH | Value | Value |

| NH | Value | Value |

Note: The values in this table are placeholders and would need to be determined through specific calculations and experimental measurements for this compound.

Theoretical Studies of Reaction Mechanisms and Transition States in Syntheses Involving Pyrrolidinyl Moieties

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. beilstein-journals.orgbeilstein-journals.org For syntheses involving the formation or modification of the pyrrolidine ring, theoretical studies can elucidate the step-by-step pathway of the reaction. beilstein-journals.orgbeilstein-journals.org This includes identifying intermediates and, crucially, the transition states that connect them.

Molecular Docking for Ligand-Target Interaction Prediction (from a structural/binding perspective)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the receptor). mdpi.comnih.gov This method is fundamental in structure-based drug design. mdpi.com For this compound, molecular docking can be used to explore its potential binding modes within the active site of a biological target. chemmethod.commdpi.com

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.comnih.gov The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is critical for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective analogs.

Applications in Asymmetric Catalysis and Organocatalysis

Design Principles for Chiral (2-Ethylpyrrolidin-3-yl)methanol Derived Organocatalysts

The design of effective organocatalysts derived from the this compound scaffold is a process guided by several key principles aimed at maximizing catalytic activity and enantioselectivity. A primary consideration is the introduction of functional groups that can participate in non-covalent interactions, such as hydrogen bonding, to orient substrates and stabilize transition states. nih.govwikipedia.org

A common strategy involves modifying the hydroxyl and amino groups of the parent molecule. For instance, the pyrrolidine (B122466) nitrogen is often incorporated into a larger, more complex structure to create a well-defined chiral pocket. This is exemplified by the synthesis of bifunctional catalysts where the pyrrolidine moiety is linked to other functional units like thioureas, squaramides, or prolinamides. nih.govnih.gov The ethyl group at the 2-position of the pyrrolidine ring, while seemingly simple, plays a crucial role in establishing a specific steric environment that influences the approach of reactants.

The design of these catalysts often aims to create a bifunctional system. One part of the catalyst, typically the pyrrolidine nitrogen, acts as a Lewis base to activate the nucleophile through enamine formation. Simultaneously, another part of the catalyst, often a hydrogen-bond donor group appended to the scaffold, activates the electrophile. wikipedia.org The relative positioning and orientation of these two functional groups are critical for achieving high levels of stereocontrol.

Furthermore, the electronic properties of substituents on the catalyst framework are carefully tuned. The introduction of electron-withdrawing or electron-donating groups can modulate the acidity and basicity of the active sites, thereby influencing the reaction rate and selectivity. nih.gov Computational studies and data-driven approaches are increasingly being used to predict the performance of different catalyst designs and to understand the subtle structure-activity relationships. nih.gov

Mechanistic Investigations of Pyrrolidinyl-Based Organocatalytic Reactions

Understanding the reaction mechanisms of this compound-derived organocatalysts is fundamental to their rational design and optimization. Two predominant catalytic cycles, enamine and iminium catalysis, are central to their mode of action.

Enamine and Iminium Catalysis Pathways

In many reactions catalyzed by pyrrolidine derivatives, the initial step involves the condensation of the secondary amine of the pyrrolidine ring with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. rsc.org This enamine, with its higher-energy highest occupied molecular orbital (HOMO) compared to the starting carbonyl, readily reacts with electrophiles. rsc.org This activation mode is known as enamine catalysis. rsc.orgresearchgate.net

Conversely, when the substrate is an α,β-unsaturated aldehyde or ketone, the pyrrolidine catalyst can condense to form a positively charged iminium ion. acs.org This process lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. rsc.org This is termed iminium catalysis. researchgate.netacs.org Following the key bond-forming step, the catalyst is regenerated through hydrolysis, completing the catalytic cycle.

Hydrogen Bonding Interactions in Catalysis

Hydrogen bonding plays a crucial, often decisive, role in the catalytic cycles of this compound-derived organocatalysts. nih.govrsc.org These non-covalent interactions are instrumental in organizing the transition state assembly, thereby dictating the stereochemical outcome of the reaction. nih.gov

In bifunctional catalysts, the hydrogen-bond donor moiety (e.g., a thiourea (B124793) or squaramide group) can interact with the electrophile, such as a nitroolefin, activating it and orienting it for attack by the enamine. wikipedia.org This dual activation model, where the catalyst simultaneously activates both the nucleophile and the electrophile, is a powerful strategy for achieving high efficiency and stereoselectivity. wikipedia.org Computational and experimental studies have provided evidence for the formation of specific hydrogen-bonding networks in the transition state, which are responsible for stabilizing the favored diastereomeric pathway. nih.gov The strength and geometry of these hydrogen bonds can be fine-tuned by modifying the structure of the catalyst. nih.gov

Stereoselectivity Control in Asymmetric Transformations Mediated by Pyrrolidinyl Catalysts

The ability to control stereoselectivity is the hallmark of asymmetric catalysis. For organocatalysts derived from this compound, stereocontrol is achieved through a combination of steric and electronic effects within the chiral environment of the catalyst.

The chiral pyrrolidine framework creates a three-dimensional pocket that directs the approach of the reactants. The substituents on the pyrrolidine ring, including the ethyl group at the C2 position and any appended functional groups, create steric hindrance that favors one facial approach of the substrate over the other. researchgate.net For instance, in the Michael addition of a ketone to a nitroolefin, the catalyst directs the enamine to attack one of the two enantiotopic faces of the nitroolefin, leading to the preferential formation of one enantiomer of the product. researchgate.netrsc.org

The stereochemical outcome is also heavily influenced by the intricate network of non-covalent interactions, particularly hydrogen bonds, in the transition state. rsc.orgnih.gov These interactions lock the reacting molecules into a specific conformation, leading to high levels of diastereo- and enantioselectivity. The rigidity of the catalyst's backbone and the nature of the hydrogen-bond donor group are critical factors in determining the degree of stereochemical induction. nih.gov The development of novel catalysts with well-defined and tunable chiral architectures continues to be a major focus in the field, enabling access to a wide range of enantiomerically enriched compounds. rsc.orgsnnu.edu.cn

Scope and Limitations of this compound Analogues in Specific Reactions (e.g., Michael Addition)

Analogues of this compound have proven to be highly effective catalysts for a variety of asymmetric reactions, with the Michael addition being a prominent example. rsc.org In the Michael addition of aldehydes and ketones to nitroolefins, these catalysts have demonstrated the ability to afford products with high yields and excellent stereoselectivities (up to 99% ee and 98:2 dr). rsc.org

The scope of these catalysts is broad, accommodating a range of aldehydes and ketones as nucleophiles and various nitroolefins as electrophiles. rsc.org However, limitations do exist. The reactivity and selectivity can be substrate-dependent. For instance, while many reactions proceed smoothly, some sterically hindered substrates may react sluggishly or with diminished stereocontrol. researchgate.net Furthermore, the optimal catalyst structure can vary for different classes of substrates, necessitating the screening of a library of catalysts for a given transformation.

Recent research has focused on expanding the scope of these catalysts to more challenging transformations and on developing more robust and recyclable catalytic systems. nih.gov The insights gained from mechanistic studies are crucial for overcoming current limitations and for the rational design of next-generation organocatalysts based on the versatile this compound scaffold.

Data Tables

Table 1: Performance of a Pyrrolidine-Based Bifunctional Organocatalyst in the Michael Addition of Cyclohexanone to various Nitroolefins

| Entry | Nitroolefin (Ar) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | C₆H₅ | 99 | 98:2 | 99 |

| 2 | 4-NO₂C₆H₄ | 98 | 97:3 | 99 |

| 3 | 4-ClC₆H₄ | 99 | 98:2 | 99 |

| 4 | 4-MeOC₆H₄ | 95 | 95:5 | 98 |

| 5 | 2-Naphthyl | 99 | 98:2 | 99 |

Data sourced from a study on novel bifunctional pyrrolidine-based organocatalysts. rsc.org

Role As a Chiral Scaffold in Ligand Design for Chemical Biology Research

Incorporation of (2-Ethylpyrrolidin-3-yl)methanol into Complex Molecular Architectures

The this compound scaffold is primarily utilized as a foundational core upon which larger, more complex molecules are built. Its functional groups, the secondary amine on the pyrrolidine (B122466) ring and the primary hydroxyl group, are key handles for synthetic elaboration. A common and powerful method for incorporating this scaffold is through reductive amination. In this process, the secondary amine of the pyrrolidine ring reacts with an aldehyde or ketone, often on a different molecular fragment, to form an iminium ion intermediate which is then reduced to create a stable carbon-nitrogen bond.

This strategy is exemplified in the synthesis of inhibitors targeting sphingosine (B13886) kinases (SphK), where the closely related 2-(hydroxymethyl)pyrrolidine head group was attached to various benzaldehyde (B42025) intermediates. nih.gov This approach allows for the modular assembly of a library of compounds where the core pyrrolidine scaffold is constant, while the appended molecular fragments are varied to explore structure-activity relationships (SAR). nih.gov Other synthetic strategies include N-alkylation or acylation at the ring's nitrogen atom, further demonstrating the scaffold's utility in constructing diverse molecular architectures. nih.gov The ethyl group at the C2 position provides a fixed steric element that can be crucial for orienting the rest of the molecule within a protein's binding site.

Influence of the Pyrrolidine Ring and Substituents on Molecular Recognition and Binding Properties

The structural features of the this compound scaffold have a profound influence on molecular recognition and binding. The pyrrolidine ring itself is not flat but adopts a puckered conformation, a phenomenon known as "pseudorotation," which gives it a distinct three-dimensional shape. d-nb.info This 3D character is essential for achieving shape complementarity with the often complex and contoured surfaces of protein binding pockets. d-nb.info

The substituents on the pyrrolidine ring play critical roles in dictating binding interactions:

The Pyrrolidine Nitrogen: As a secondary amine, this nitrogen atom is basic and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This feature is frequently exploited to form crucial salt bridges or hydrogen bonds with acidic residues, such as aspartic acid or glutamic acid, in a protein's active site. nih.gov

The Hydroxymethyl Group: The -CH₂OH group provides both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the oxygen atom). This dual capability allows it to form specific hydrogen bonding networks with residues like serine, threonine, or with the protein backbone. nih.gov In studies on sphingosine kinase inhibitors, this hydroxyl group, along with the pyrrolidine nitrogen, was found to be vital for binding affinity. nih.gov

Stereochemistry: The defined stereocenters at positions 2 and 3 of the ring are paramount. Because proteins are chiral environments, they can differentiate between stereoisomers of a ligand. A ligand with the correct stereochemistry will place its interacting groups in the optimal positions to engage with complementary residues on the protein, leading to a significant difference in biological activity compared to its other isomers. nih.gov

Design of Chiral Pyrrolidine-Based Ligands for Protein Targets (Focus on structural interactions)

The design of ligands using the this compound scaffold focuses on leveraging its structural and chemical features to achieve high-affinity and selective binding to a protein target. A prime example can be seen in the development of inhibitors for sphingosine kinases (SphK1 and SphK2), enzymes involved in cancer progression and inflammation. nih.gov While these studies used the closely analogous 2-(hydroxymethyl)pyrrolidine head group, the principles of interaction are directly applicable.

Molecular modeling and structural studies revealed that the pyrrolidine-based head group is essential for anchoring the inhibitor within the enzyme's active site. The key structural interactions involve the formation of specific hydrogen bonds with critical amino acid residues. nih.gov

Table 1: Key Structural Interactions of Pyrrolidine-Methanol Scaffolds with Protein Targets

| Scaffold Feature | Interacting Protein Residue (Example: SphK) | Type of Interaction | Significance |

|---|---|---|---|

| Pyrrolidine Nitrogen | Aspartic Acid (e.g., Asp178 in SphK1, Asp308 in SphK2) nih.gov | Hydrogen Bond / Salt Bridge | Anchors the ligand in the active site; mimics interaction of the natural substrate. nih.gov |

| Hydroxymethyl Group | Serine (e.g., Ser298 in SphK2) nih.gov | Hydrogen Bond | Provides additional binding affinity and specificity. nih.gov |

These targeted interactions, facilitated by the rigid, chiral framework of the pyrrolidine ring, ensure that the ligand adopts a specific conformation conducive to potent inhibition. The design process often involves computational docking to predict how ligands based on the scaffold will fit into the target's binding site and to guide the synthesis of compounds with optimized interactions. nih.gov

Strategies for Modifying this compound Scaffolds for Enhanced Structural Complementarity

To optimize the binding and biological activity of ligands built from the this compound scaffold, medicinal chemists employ several modification strategies. These strategies aim to improve the ligand's structural complementarity to the target protein, essentially refining the "lock and key" fit.

Structure-activity relationship (SAR) studies on SphK inhibitors demonstrated that while the pyrrolidine-methanol head group was essential for activity and could not be significantly altered, modifications to the "tail" portion of the molecule, attached to the pyrrolidine nitrogen, yielded significant improvements in potency and selectivity. nih.gov

Common modification strategies include:

N-Substitution: The pyrrolidine nitrogen is a common point of modification. By attaching different chemical moieties (e.g., alkyl chains, aryl groups, heterocyclic rings) via reductive amination or N-alkylation, chemists can systematically probe the topology of the binding pocket. nih.gov For instance, adding long lipophilic tails can exploit hydrophobic channels extending from the primary binding site. nih.gov

Fine-tuning Hydrophobic Interactions: The C2-ethyl group can be varied to other small alkyl groups (e.g., methyl, propyl) to fine-tune the steric fit within a hydrophobic sub-pocket of the target protein. This allows for optimization of van der Waals contacts and can enhance selectivity over closely related proteins.

Conformational Constraint: In some cases, the scaffold can be incorporated into a larger, more rigid cyclic or bicyclic system. This reduces the number of possible conformations the ligand can adopt, which can lock it into the bioactive conformation, thereby increasing affinity and reducing the entropic penalty of binding.

These modifications are typically guided by an iterative process of design, synthesis, and biological testing, often aided by computational modeling to predict the effects of structural changes on binding affinity. nih.gov

Emerging Trends and Future Research Directions

Development of Novel Synthetic Pathways to Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a critical endeavor, as the pyrrolidine (B122466) ring is a common motif in many FDA-approved pharmaceuticals and natural products. whiterose.ac.uknih.gov Traditional methods are giving way to more advanced and efficient strategies, including asymmetric organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has seen significant advancements. Proline and its derivatives, for example, are effective catalysts for asymmetric aldol (B89426) reactions, which can produce intermediates for substituted pyrrolidines. mdpi.com Researchers are actively designing new organocatalysts to enhance stereoselectivity and broaden the range of compatible substrates. mdpi.comresearchgate.net

Transition-metal catalysis offers another powerful avenue. Catalytic asymmetric hydrogenation of pyrrole (B145914) precursors using rhodium or iridium complexes, and palladium-catalyzed asymmetric allylic alkylation, are key methods for creating chiral pyrrolidine rings with high stereocontrol. acs.org Recent developments include the design of novel ferrocene-based ligands for rhodium-catalyzed hydrogenations, achieving excellent enantioselectivities. nih.gov

Biocatalysis is emerging as a green and highly selective alternative. Engineered enzymes, such as cytochrome P411 variants, can catalyze intramolecular C-H amination to construct chiral pyrrolidines with high yields and enantioselectivity. nih.govacs.org This enzymatic approach operates under mild conditions and represents a sustainable method for producing these valuable compounds. nih.gov

Table 1: Comparison of Modern Synthetic Approaches to Chiral Pyrrolidines

| Method | Catalyst Type | Key Advantages | Example Reaction | Reference(s) |

|---|---|---|---|---|

| Organocatalysis | Proline Derivatives, Thioureas | Metal-free, environmentally friendly, high stereoselectivity. | Asymmetric Aldol/Michael Additions | mdpi.comresearchgate.net |

| Transition-Metal Catalysis | Rhodium, Iridium, Palladium Complexes | High efficiency, broad substrate scope, high stereocontrol. | Asymmetric Hydrogenation, Allylic Alkylation | acs.orgnih.gov |

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental synthesis is revolutionizing the development of pyrrolidine-based compounds and catalysts. nih.govnih.gov This integrated approach accelerates the design process by providing deep mechanistic insights and predicting molecular properties before undertaking lengthy and resource-intensive lab work. pnnl.govyoutube.com

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms. acs.orgacs.org By modeling transition states, computational chemists can predict the stereochemical outcomes of reactions catalyzed by chiral pyrrolidines and understand the subtle non-covalent interactions that control selectivity. acs.orgnih.gov This predictive power allows for the rational, in silico design of new catalysts with enhanced performance, moving beyond traditional trial-and-error experimentation. nih.govmdpi.com For example, DFT studies have been used to understand the mode of action for bifunctional pyrrolidine-squaramide organocatalysts and to rationalize the stereoretentive synthesis of other cyclic compounds from pyrrolidine precursors. acs.orgnih.gov

This combination of computational screening and targeted experimental validation creates a powerful feedback loop. nih.gov Computational hits guide synthetic efforts, while experimental results refine the theoretical models, leading to a more efficient and informed discovery pipeline for novel catalysts and functional molecules. nih.govmdpi.com

Exploration of New Catalytic Applications for Pyrrolidinyl Methanol (B129727) Derivatives

The structural motif of pyrrolidinyl methanol, containing both a secondary amine and a hydroxyl group, makes it an excellent candidate for bifunctional organocatalysis. nih.govgoogle.com The amine can form a nucleophilic enamine or an electrophilic iminium ion intermediate, while the hydroxyl group can direct the reaction pathway through hydrogen bonding. nih.govnih.gov This dual activation is a powerful strategy in asymmetric synthesis.

Researchers are actively exploring the use of these derivatives in a variety of carbon-carbon bond-forming reactions. They have proven to be effective catalysts for asymmetric Michael additions, promoting the reaction of ketones with nitroolefins with high stereoselectivity. researchgate.net The development of novel pyrrolidine-based catalysts, including spiro-pyrrolidine and cis-2,5-disubstituted variants, has expanded the scope of these reactions to construct challenging all-carbon quaternary centers. rsc.orgrsc.org

Furthermore, chiral pyrrolidinyl methanol derivatives and related structures serve as valuable ligands in transition-metal catalysis. nih.govscilit.com By coordinating to a metal center, they create a specific chiral environment that can induce high enantioselectivity in reactions such as palladium-catalyzed asymmetric allylation and rhodium-catalyzed hydrogenation. nih.govscilit.com The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. nih.gov

Advancements in Spectroscopic Techniques for Complex Pyrrolidine Characterization

The precise characterization of complex, multi-stereocenter molecules like (2-Ethylpyrrolidin-3-yl)methanol is critical. Modern spectroscopic techniques are indispensable for unambiguously determining both the relative and absolute stereochemistry of these intricate structures.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for determining molecular connectivity and relative stereochemistry. Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlation data that helps in assigning the cis/trans relationship of substituents on the pyrrolidine ring.

For separating and quantifying enantiomers, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, is the gold standard. nih.govgcms.cz These methods are essential for determining the enantiomeric excess (ee) of a synthetic product, a key metric of success in asymmetric catalysis. nih.gov

To determine the absolute configuration of a chiral molecule, chiroptical techniques are paramount. Vibrational Circular Dichroism (VCD) has emerged as a powerful method for this purpose. wikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (often using DFT), the absolute configuration can be confidently assigned without the need for crystallization. schrodinger.comnih.govyoutube.com This technique is particularly valuable for molecules that are difficult to crystallize or for which derivatization for X-ray analysis is problematic. youtube.com

Table 2: Spectroscopic Techniques for Pyrrolidine Characterization

| Technique | Information Obtained | Key Application | Reference(s) |

|---|---|---|---|

| 2D NMR (e.g., NOESY) | Relative stereochemistry, proton proximities. | Determining cis/trans relationships of substituents. | nih.gov |

| Chiral HPLC/GC | Enantiomeric excess (ee), separation of enantiomers. | Assessing the success of asymmetric syntheses. | nih.govgcms.cz |

Q & A

Q. What are the established synthetic routes for (2-Ethylpyrrolidin-3-yl)methanol, and what reaction parameters critically influence yield?

- Methodological Answer : Two primary routes are documented:

- Reductive Amination : Reduction of 2-ethylpyrrolidin-3-one using sodium borohydride (NaBH₄) in methanol under neutral pH, yielding ~75% after 12 hours at room temperature .

- Acid-Catalyzed Condensation : Reaction of 2-ethylpyrrole with formaldehyde in acidic media (e.g., HCl), requiring reflux conditions (~8 hours) .

Critical Parameters : - Stoichiometry (1:1.2 ketone:reducing agent for optimal yield).

- Solvent choice (methanol for solubility vs. THF for selectivity).

- Temperature control (room temperature prevents side reactions in reduction).

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | 2-Ethylpyrrolidin-3-one | NaBH₄, MeOH, RT, 12h | 75 | |

| Acid-Catalyzed | 2-Ethylpyrrole + HCHO | HCl, reflux, 8h | 60 |

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H NMR : Alcohol proton appears as a broad singlet at δ 1.5–2.0 ppm; ethyl group protons (CH₂CH₃) split into quartets (δ 0.9–1.2 ppm). Pyrrolidine ring protons show complex splitting due to chiral centers .

- ¹³C NMR : Quaternary carbons in the pyrrolidine ring resonate at 50–60 ppm; alcohol-bearing carbon at ~65 ppm .

- IR Spectroscopy : O-H stretch at 3300 cm⁻¹; C-O stretch near 1050 cm⁻¹ .

- LC-MS : Molecular ion peak at m/z 143 ([M+H]⁺) confirms molecular weight .

Q. How should stability studies for this compound be designed to assess degradation under storage?

- Methodological Answer : Conduct accelerated stability testing:

- Conditions : 40°C ± 2°C / 75% ± 5% RH for 6 months.

- Analysis : HPLC (C18 column, methanol:water 70:30) to monitor purity loss. Major degradation products (e.g., oxidized pyrrolidine derivatives) identified via MS/MS .

- Recommendations : Store under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Targets : Prioritize enzymes with pyrrolidine-binding pockets (e.g., kinases, GPCRs). Use PDB structures (e.g., 3QNK for dopamine receptors).

- Parameters : Set grid boxes around active sites (20 ų), validate with co-crystallized ligands.

- Validation : Compare predicted binding energies (ΔG) with in vitro IC₅₀ values. Derivatives with ΔG < -7 kcal/mol show promise .

Q. How should researchers resolve contradictions in reported antimicrobial efficacy of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate MIC data across studies, stratifying by bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates).

- Standardization : Adopt CLSI guidelines for broth microdilution (inoculum size: 5 × 10⁵ CFU/mL; solvent: ≤1% DMSO) .

- Confounding Factors : Adjust for solvent toxicity (e.g., DMSO >2% inhibits growth) and pH-dependent solubility .

Q. What experimental design optimizes the synthetic scale-up of this compound?

- Methodological Answer : Use Design of Experiments (DoE) with three factors:

- Temperature (20–60°C).

- Catalyst loading (1–5 mol% NaBH₄).

- Solvent ratio (methanol:THF 1:1 to 3:1).

Response Surface Methodology (RSM) identifies optimal conditions (e.g., 40°C, 3 mol% catalyst, 2:1 solvent ratio), achieving 85% yield with 95% purity .

Q. How does stereochemistry influence the pharmacokinetics of this compound enantiomers?

- Methodological Answer :

- Chiral Separation : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve (R)- and (S)-enantiomers.

- In Vivo Studies : Administer 10 mg/kg IV to Sprague-Dawley rats; measure AUC via LC-MS. (S)-enantiomer exhibits 2x higher bioavailability (AUC: 1200 ng·h/mL vs. 600 ng·h/mL) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.